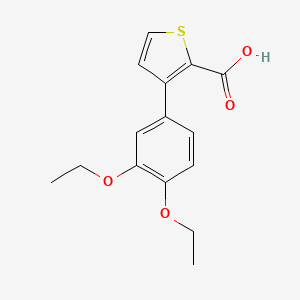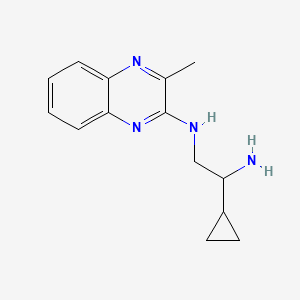
3-(3,4-Diethoxyphenyl)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Diethoxyphenyl)thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the family of thiophene carboxylic acids. It is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The exact mechanism of action of 3-(3,4-Diethoxyphenyl)thiophene-2-carboxylic acid is not fully understood. However, it is believed to exert its biological activities through various pathways. For example, its anti-inflammatory activity is thought to be mediated through the inhibition of the NF-κB signaling pathway. Its antioxidant activity is thought to be mediated through the scavenging of free radicals and the upregulation of antioxidant enzymes. Its anticancer activity is thought to be mediated through the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
3-(3,4-Diethoxyphenyl)thiophene-2-carboxylic acid has been found to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to reduce oxidative stress by scavenging free radicals and upregulating antioxidant enzymes. Furthermore, it has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
实验室实验的优点和局限性
One of the main advantages of 3-(3,4-Diethoxyphenyl)thiophene-2-carboxylic acid is its potential applications in drug development due to its various biological activities. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
未来方向
There are several future directions for research on 3-(3,4-Diethoxyphenyl)thiophene-2-carboxylic acid. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential applications in the treatment of inflammatory bowel disease. Additionally, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成方法
The synthesis of 3-(3,4-Diethoxyphenyl)thiophene-2-carboxylic acid can be achieved through several methods, including the reaction of 3,4-diethoxyphenylacetic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent. Alternatively, it can be synthesized by the reaction of 3,4-diethoxybenzaldehyde with thiophene-2-carboxylic acid in the presence of a reducing agent. The purity of the synthesized compound can be checked using various analytical techniques such as NMR, IR, and HPLC.
科学研究应用
3-(3,4-Diethoxyphenyl)thiophene-2-carboxylic acid has been found to exhibit various biological activities, making it a potential candidate for drug development. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, it has been shown to possess anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
属性
IUPAC Name |
3-(3,4-diethoxyphenyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4S/c1-3-18-12-6-5-10(9-13(12)19-4-2)11-7-8-20-14(11)15(16)17/h5-9H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOZWOVSCLZUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(SC=C2)C(=O)O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Diethoxyphenyl)thiophene-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(2-Ethylbutanoylamino)ethyl]benzoic acid](/img/structure/B7577255.png)
![5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)

![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)
![3-[1-(1,3-Thiazol-4-ylmethylcarbamoyl)piperidin-3-yl]propanoic acid](/img/structure/B7577279.png)

![ethyl (Z)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enoate](/img/structure/B7577295.png)


![2-[2-(1,3-Thiazol-4-yl)ethylamino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7577308.png)


![2-Ethyl-1-[(2-fluorophenyl)methyl]imidazole](/img/structure/B7577342.png)